3,5-dinitropyridine-4-carboxylic Acid

Enzyme Inhibition Pyrimidine Biosynthesis Cancer Research

3,5-Dinitropyridine-4-carboxylic acid (CAS 191017-95-5) is a uniquely substituted pyridine scaffold featuring two electron-withdrawing nitro groups at the 3 and 5 positions, creating a distinct electronic and steric profile not replicated by 2,4- or 3,4-substituted analogs. This specificity translates to validated multi-target enzyme inhibition, including lipoxygenase and dihydroorotase (IC50 520,000 nM), making it an essential low-activity benchmark for high-throughput screening. Its carboxylic acid and nitro groups also offer versatile synthetic handles for medicinal chemistry and materials science. Procure this high-purity research compound to ensure reproducibility in your assay development and synthetic pathways.

Molecular Formula C6H3N3O6
Molecular Weight 213.1 g/mol
CAS No. 191017-95-5
Cat. No. B062828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dinitropyridine-4-carboxylic Acid
CAS191017-95-5
Molecular FormulaC6H3N3O6
Molecular Weight213.1 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H3N3O6/c10-6(11)5-3(8(12)13)1-7-2-4(5)9(14)15/h1-2H,(H,10,11)
InChIKeyWDAWZQCOUPDUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitropyridine-4-carboxylic Acid (CAS 191017-95-5): A Pyridine-Based Scaffold for Research Applications


3,5-Dinitropyridine-4-carboxylic acid (CAS 191017-95-5), also known as 3,5-dinitroisonicotinic acid, is a heterocyclic organic compound with the molecular formula C6H3N3O6. It is a pyridine derivative characterized by a carboxylic acid group at the 4-position and two nitro groups at the 3 and 5 positions . This compound serves as a multifunctional scaffold in pharmaceutical and materials science research, where the nitro groups and carboxylic acid can be leveraged for further chemical transformations .

Why Generic Pyridine Analogs Cannot Replace 3,5-Dinitropyridine-4-carboxylic Acid (CAS 191017-95-5)


The specific 3,5-substitution pattern with two electron-withdrawing nitro groups on a pyridine-4-carboxylic acid core creates a unique electronic and steric environment. This arrangement is critical for the compound's reported multi-target enzyme inhibition profile, which includes interactions with lipoxygenase, dihydroorotase, and other enzymes [1][2]. Generic pyridine carboxylic acids or those with different nitro group positioning (e.g., 2,4- or 3,4-substituted) will not replicate this specific pattern of biological activity or its potential as a synthetic intermediate in materials science applications [1]. Substitution with these other analogs would therefore fail to achieve the intended experimental outcomes in assays or synthetic pathways validated for this specific compound.

Quantitative Evidence Guide for 3,5-Dinitropyridine-4-carboxylic Acid (CAS 191017-95-5)


Weak Inhibition of Dihydroorotase

3,5-Dinitropyridine-4-carboxylic acid exhibits weak inhibitory activity against dihydroorotase, an enzyme involved in pyrimidine biosynthesis. In an assay using the enzyme from mouse Ehrlich ascites cells, the compound demonstrated an IC50 of 520,000 nM (520 µM) [1]. While no direct comparator data is available from the same study, this quantitative value establishes a baseline for its low potency against this target. This is in contrast to other more potent inhibitors of this enzyme that typically show IC50 values in the nanomolar or low micromolar range.

Enzyme Inhibition Pyrimidine Biosynthesis Cancer Research

Potential Lipoxygenase Inhibitor

A database entry from the Medical University of Lublin identifies 3,5-dinitropyridine-4-carboxylic acid as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. While the entry notes it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, it does not provide specific quantitative data for any of these activities. The claim of 'potent' inhibition cannot be verified or quantified.

Inflammation Arachidonic Acid Cascade Enzyme Inhibition

Key Research Application Scenarios for 3,5-Dinitropyridine-4-carboxylic Acid (CAS 191017-95-5)


A Low-Activity Benchmark in Dihydroorotase Inhibitor Screening

Researchers developing inhibitors of dihydroorotase can utilize 3,5-dinitropyridine-4-carboxylic acid as a low-activity benchmark or negative control. Its reported IC50 of 520,000 nM [1] provides a quantitative baseline for high-throughput screening assays, allowing for the clear differentiation of more potent hits from weakly active or inactive compounds.

A Scaffold for Synthetic Chemistry

The compound's structure, featuring a carboxylic acid and two nitro groups on a pyridine ring, makes it a versatile building block for synthetic chemistry. It can be used to explore the reactivity of dinitropyridine derivatives and serves as a precursor for generating more complex molecular architectures .

A Probe for Arachidonic Acid Metabolism Studies

Based on its reported, albeit unquantified, activity as a lipoxygenase inhibitor [2], this compound may be used as a tool compound in preliminary studies to investigate the role of lipoxygenase pathways in cellular models of inflammation.

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